Amphetamine sulfate

Catalog No.
S6882964
CAS No.
60-13-9
M.F
C18H28N2O4S
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amphetamine sulfate

CAS Number

60-13-9

Product Name

Amphetamine sulfate

IUPAC Name

1-phenylpropan-2-amine;sulfuric acid

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

InChI

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4)

InChI Key

PYHRZPFZZDCOPH-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O

Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992)

Canonical SMILES

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O

Amphetamine sulfate is a synthetic compound with the chemical formula C₁₈H₂₈N₂O₄S. It is a salt formed from amphetamine, a central nervous system stimulant, and sulfuric acid. Amphetamine itself is an aromatic amine and exists as a racemic mixture of two enantiomers: dextroamphetamine and levoamphetamine. The sulfate form is often used in clinical settings due to its solubility and stability compared to the free base form .

The compound is typically encountered as a white crystalline powder and has been utilized in various medical applications, particularly for treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its mechanism of action primarily involves increasing the release of dopamine and norepinephrine in the brain, leading to enhanced focus and alertness .

Amphetamine sulfate exerts its stimulant effects by increasing the levels of dopamine and norepinephrine in the synaptic cleft between neurons []. These neurotransmitters play a crucial role in regulating attention, focus, and wakefulness. Amphetamine disrupts the reuptake of these neurotransmitters by dopamine and norepinephrine transporters, leading to their increased availability in the synapse and subsequent stimulation of their respective receptors [].

Physical and Chemical Properties

  • Melting point: 263 °C (decomposes) []
  • Boiling point: Not applicable (decomposes)
  • Solubility: Freely soluble in water, slightly soluble in alcohol, practically insoluble in ether []
  • pH: 5-6 (aqueous solution) []

Amphetamine sulfate is a Schedule II controlled substance in the United States due to its high potential for abuse and dependence. Chronic use can lead to addiction, psychosis, cardiovascular problems, and other health complications.

Toxicity:

  • The oral median lethal dose (LD50) in rats is 37 mg/kg.

Mechanisms of Action in the Central Nervous System

Amphetamine sulfate works by increasing the concentration of certain neurotransmitters in the central nervous system (CNS) []. These neurotransmitters include dopamine, norepinephrine, and to a lesser extent, serotonin []. Amphetamine does this by inhibiting their reuptake into neurons and promoting their release from storage vesicles []. This increased level of neurotransmitters in the synaptic cleft is thought to be the primary mechanism by which amphetamine sulfate exerts its effects [].

Therapeutic Uses in Research

Amphetamine sulfate has been studied as a treatment for a variety of conditions, with the most established applications being in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

  • Attention Deficit Hyperactivity Disorder (ADHD)

    Research suggests that amphetamine sulfate can improve core symptoms of ADHD, such as inattention, hyperactivity, and impulsivity. It is believed to work by enhancing focus and concentration through its effects on dopamine and norepinephrine.

  • Narcolepsy

    Amphetamine sulfate has been shown to be effective in promoting wakefulness and reducing excessive daytime sleepiness in individuals with narcolepsy. This is likely due to its stimulating effects on the CNS and its ability to increase levels of dopamine and norepinephrine, which promote alertness.

, particularly thermal degradation. When subjected to heat, it decomposes around 350°C, producing water and several gaseous byproducts, including ammonia and hydrogen cyanide at higher temperatures (above 700°C). The thermal degradation pathway suggests that the sulfate group acts as an oxidizing agent, facilitating the breakdown of the amphetamine molecule into simpler organic compounds such as benzyl methyl ketone .

Other reactions include metabolic pathways in the human body where amphetamine is hydroxylated or dealkylated, yielding several metabolites like 4-hydroxyamphetamine and norephedrine .

Amphetamine sulfate exhibits significant biological activity due to its stimulant properties. It primarily acts on the central nervous system by enhancing the release of neurotransmitters such as dopamine and norepinephrine. This action leads to increased alertness, improved concentration, and elevated mood. The compound also affects various physiological parameters, including heart rate and blood pressure, often causing hypertension and tachycardia .

In terms of pharmacodynamics, amphetamine sulfate interacts with neurotransmitter transporters in presynaptic neurons. It can reverse the transport direction of dopamine transporters, resulting in increased dopamine levels in the synaptic cleft. This mechanism underlies its efficacy in treating ADHD symptoms .

The synthesis of amphetamine sulfate can be achieved through several methods:

  • Leuckart Reaction: This method involves the reaction of phenylacetone with formamide, leading to N-formylamphetamine, which is then hydrolyzed to yield amphetamine. The free base is subsequently treated with sulfuric acid to form amphetamine sulfate.
  • Chiral Resolution: To obtain optically pure forms of amphetamine (such as dextroamphetamine), racemic mixtures can be treated with tartaric acid or other chiral agents to form diastereoisomeric salts that can be separated through fractional crystallization .
  • Catalytic Hydrogenation: This involves reducing Schiff bases formed from phenylacetone and amines under catalytic conditions to produce optically pure amphetamines .

Amphetamine sulfate has several applications:

  • Medical Use: Primarily prescribed for ADHD and narcolepsy due to its stimulating effects on attention and wakefulness.
  • Cognitive Enhancer: Sometimes used off-label for cognitive enhancement or fatigue management.
  • Research: Utilized in studies investigating neurotransmitter dynamics and drug interactions within the central nervous system .

Amphetamine sulfate interacts with various biological systems:

  • Neurotransmitter Transporters: It acts as a substrate for dopamine and norepinephrine transporters, leading to altered neurotransmitter levels.
  • Metabolic Enzymes: The metabolism of amphetamine involves enzymes such as cytochrome P450 2D6, which can influence its pharmacokinetics and effectiveness based on genetic variations among individuals .
  • Drug Interactions: Co-administration with other stimulants or monoamine oxidase inhibitors can lead to significant cardiovascular effects or increased risk of toxicity .

Several compounds share structural similarities or pharmacological effects with amphetamine sulfate:

Compound NameStructure SimilarityKey Differences
MethamphetamineSimilar phenethylamine structureMore potent CNS stimulant; higher abuse potential
MethylphenidateSimilar mechanism of actionDifferent chemical structure; primarily inhibits reuptake
PhenylethylamineBasic structure similar; lacks methyl groupLess potent; not commonly used therapeutically
Dexedrine (Dextroamphetamine)Enantiomer of racemic amphetamineMore potent stimulant effects; used for ADHD treatment

Amphetamine sulfate's unique properties arise from its specific salt form, which enhances solubility and stability compared to its free base or other derivatives. Its distinct mechanism of action through neurotransmitter release modulation further differentiates it from similar compounds .

Physical Description

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

368.17697855 g/mol

Monoisotopic Mass

368.17697855 g/mol

Heavy Atom Count

25

Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink

Melting Point

536 to 538 °F (NTP, 1992)

UNII

6DPV8NK46S

Related CAS

300-62-9 (Parent)

FDA Medication Guides

Mydayis
Amphetamine Aspartate; Amphetamine Sulfate; Dextroamphetamine Saccharate; Dextroamphetamine Sulfate
CAPSULE, EXTENDED RELEASE;ORAL
TAKEDA PHARMS USA
10/13/2023
Adderall 10
TABLET;ORAL
TEVA WOMENS
Adderall 12.5
Adderall 15
Adderall 20
Adderall 30
02/25/2022
Adderall 5
Adderall 7.5
Adderall XR 10
Adderall XR 15
Adderall XR 20
Adderall XR 25
Adderall XR 30
07/03/2019
Adderall XR 5
Evekeo ODT
Amphetamine Sulfate
TABLET, ORALLY DISINTEGRATING;ORAL
ARBOR PHARMS LLC

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-11-23

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